molecular formula C16H24N2O2 B13639699 Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate

Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate

Cat. No.: B13639699
M. Wt: 276.37 g/mol
InChI Key: SRLKSFOHRPUQLI-UHFFFAOYSA-N
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Description

Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ®-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate
  • Benzyl (S)-ethyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate
  • Benzyl (S)-methyl(1-(piperidin-1-yl)propan-2-yl)carbamate

Uniqueness

Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of the pyrrolidine ring. This structural configuration can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

benzyl N-methyl-N-(1-pyrrolidin-1-ylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-14(12-18-10-6-7-11-18)17(2)16(19)20-13-15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLKSFOHRPUQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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